Product packaging for N-benzyl-2,4-dichloro-N-methylbenzamide(Cat. No.:)

N-benzyl-2,4-dichloro-N-methylbenzamide

Cat. No.: B262184
M. Wt: 294.2 g/mol
InChI Key: YTGGACXECZKQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,4-dichloro-N-methylbenzamide is a synthetic organic compound with the molecular formula C15H13Cl2NO . As a substituted benzamide, it serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmacological research. Researchers utilize this compound in the development and study of novel bioactive molecules. Its structure, featuring dichloro and N-benzyl-N-methyl substitutions, is of particular interest for structure-activity relationship (SAR) studies, especially in the exploration of synthetic analogs with modulatory effects on the central nervous system . The mechanism of action for related N-methylbenzamide compounds can involve complex hydrolysis pathways, which are foundational to understanding the stability and reactivity of these molecules in various experimental conditions . This product is provided exclusively for laboratory research and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl2NO B262184 N-benzyl-2,4-dichloro-N-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-benzyl-2,4-dichloro-N-methylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-18(10-11-5-3-2-4-6-11)15(19)13-8-7-12(16)9-14(13)17/h2-9H,10H2,1H3

InChI Key

YTGGACXECZKQDI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Benzyl 2,4 Dichloro N Methylbenzamide

Established Synthetic Routes for N-benzyl-2,4-dichloro-N-methylbenzamide

The traditional synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The assembly of the final molecule can be approached by forming the core benzamide (B126) scaffold, ensuring the correct halogenation pattern, and introducing the N-alkyl groups.

Conventional Amidation Reactions for Benzamide Scaffold Construction

The formation of the amide bond is the cornerstone of synthesizing this compound. The most conventional and direct method involves the reaction of a carboxylic acid derivative with a secondary amine. In this case, 2,4-dichlorobenzoyl chloride, an activated form of 2,4-dichlorobenzoic acid, is reacted with N-methylbenzylamine. This nucleophilic acyl substitution reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, the carboxylic acid itself (2,4-dichlorobenzoic acid) can be coupled directly with the amine using a variety of activating agents. These agents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net The choice of coupling reagent can be critical for achieving high yields and purity, especially when dealing with less reactive or sterically hindered substrates. researchgate.net

Table 1: Common Coupling Reagents for Direct Amidation

Reagent/System Description
DCC/DMAP Dicyclohexylcarbodiimide with 4-Dimethylaminopyridine as a catalyst.
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole.
HATU/DIPEA A highly efficient aminium-based coupling agent used with Diisopropylethylamine.

These traditional methods, particularly the acyl chloride route, remain widely used due to their reliability and the ready availability of the necessary starting materials. uomustansiriyah.edu.iq

Halogenation Strategies for Dichloro-Substitution Pattern Elaboration on the Benzoyl Ring

Achieving the specific 2,4-dichloro substitution pattern on the benzoyl ring is crucial for the identity of the final compound. While direct electrophilic aromatic substitution (e.g., chlorination of benzamide or benzoic acid) is a fundamental reaction, it often leads to a mixture of ortho, meta, and para isomers. uobabylon.edu.iq Controlling the regioselectivity to obtain the desired 2,4-disubstituted product can be challenging and may result in low yields and difficult purification processes. uobabylon.edu.iqrsc.org

Therefore, a more synthetically practical approach is to begin with a starting material that already possesses the desired 2,4-dichloro pattern. The use of 2,4-dichlorobenzoic acid or its corresponding acyl chloride (2,4-dichlorobenzoyl chloride) as the precursor for the amidation step circumvents the challenges of regioselective halogenation. dcu.ie This strategy ensures that the chlorine atoms are correctly positioned from the outset, streamlining the synthesis of the target molecule.

N-Alkylation Approaches for Benzyl (B1604629) and Methyl Moiety Introduction

The introduction of the benzyl and methyl groups onto the amide nitrogen to form the tertiary amide is a key transformation. While the most straightforward synthesis of the title compound uses the pre-alkylated amine (N-methylbenzylamine), it is also possible to construct the N-substituted framework in a stepwise manner.

This would involve starting with a primary amide, 2,4-dichlorobenzamide, and performing sequential N-alkylation reactions. These reactions typically involve treating the amide with a base to form the corresponding anion, which then acts as a nucleophile to attack an alkylating agent, such as benzyl chloride or methyl iodide. mdpi.com Traditional methods have used strong bases like sodium hydride in aprotic solvents. mdpi.com More contemporary phase-transfer catalysis (PTC) conditions, often accelerated by microwave irradiation, offer a milder and more efficient alternative that can avoid the use of harsh reagents and dry solvents. mdpi.com Another approach is the reductive amination of aldehydes or ketones. google.com

Alternatively, catalytic N-alkylation methods using alcohols as the alkylating agents are gaining prominence as a greener, more atom-economical strategy. nih.gov These "borrowing hydrogen" methods, often catalyzed by transition metals like cobalt or palladium, involve the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting C=N bond. nih.govresearchgate.net

Advanced Synthetic Approaches and Process Optimization

Modern synthetic organic chemistry focuses on developing more efficient, selective, and sustainable methods. For the synthesis of complex benzamides, this includes the use of advanced catalytic systems and strategies that offer precise control over chemical reactivity.

Catalytic Methods in Benzamide Synthesis (e.g., Palladium-Catalyzed Decarboxylative Acylation)

Palladium catalysis has become a powerful tool in organic synthesis, enabling reactions that are difficult to achieve through traditional means. nih.govacs.org In the context of substituted benzamides, palladium-catalyzed cross-coupling and C-H activation reactions represent the frontier of synthetic methodology. nih.govacs.org

One notable advanced method is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides. nih.govnih.gov This reaction involves the coupling of a tertiary benzamide with an α-oxocarboxylic acid, leading to the formation of an ortho-acylated product through a C-H activation mechanism. acs.orgresearchgate.net The amide's carbonyl oxygen acts as a weak coordinating group, directing the palladium catalyst to activate a nearby C-H bond on the aromatic ring. nih.gov This method showcases the power of catalysis to create complex molecular architectures from simpler precursors with high selectivity. nih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides

Catalyst Oxidant Additive Solvent Temperature (°C) Reference
Pd(OAc)₂ K₂S₂O₈ TfOH DCE 70 acs.org
Pd(OAc)₂ Ag₂CO₃ N/A o-xylene 150 researchgate.net

While this specific reaction adds an acyl group rather than forming the primary amide bond of the target molecule, it exemplifies the type of advanced, catalytic strategies being developed to functionalize benzamide scaffolds.

Chemo- and Regioselective Synthesis of Substituted Benzamides

The concepts of chemo- and regioselectivity are paramount in the synthesis of a precisely substituted molecule like this compound. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of a chemical change.

Advanced methods are being developed to overcome the selectivity challenges inherent in classical approaches. For instance, achieving selective ortho-halogenation on an N-aryl amide can be difficult due to the strong para-directing nature of the amide group. rsc.org A modern strategy to overcome this involves a directed C-H borylation, where a boron group is first installed at the ortho position. This boron "handle" then directs a subsequent oxidative halodeboronation reaction to install a halogen atom specifically at that site, providing excellent regiocontrol that is dictated by the boron's position rather than the electronics of the aromatic ring. rsc.org

Green Chemistry Principles and Scalable Production Methods

The synthesis of this compound, a substituted benzamide, can be approached through methodologies that align with the principles of green chemistry to enhance sustainability and scalability. Green chemistry emphasizes waste prevention, atom economy, use of less hazardous chemical syntheses, and energy efficiency. chemmethod.com

For amide synthesis in general, solvent-free reaction conditions represent a significant green approach. semanticscholar.org One such method involves the direct heating of a carboxylic acid and urea (B33335) with a catalyst like boric acid, which is a simple and readily available compound. semanticscholar.orgresearchgate.net This technique, involving trituration followed by heating, can lead to high reaction rates and good yields of various amides, thereby adhering to green principles by eliminating the need for hazardous solvents and reducing waste. semanticscholar.orgresearchgate.net Another green approach is the use of ultrasound irradiation in the synthesis of N-benzyl-N-arylcyanamides, which is rapid and efficient. researchgate.net

When considering scalable production, the chosen synthetic route must be robust, cost-effective, and environmentally conscious. The principles of green chemistry are often synergistic with scalable production goals. For instance, solvent-less methods not only reduce environmental impact but also decrease costs associated with solvent purchase, recovery, and disposal. researchgate.net The use of readily available and non-toxic catalysts is also crucial for both green and scalable synthesis. chemmethod.com

Table 1: Application of Green Chemistry Principles to Substituted Benzamide Synthesis

Green Chemistry Principle Application in Benzamide Synthesis Reference
Waste Prevention Utilizing solvent-free reaction conditions to minimize waste generation. chemmethod.comresearchgate.net
Atom Economy Designing syntheses that maximize the incorporation of all materials used in the process into the final product. chemmethod.com
Less Hazardous Synthesis Employing non-toxic catalysts and avoiding hazardous solvents. chemmethod.comresearchgate.net
Energy Efficiency Conducting reactions at ambient temperature and pressure when possible, or using energy-efficient methods like microwave irradiation. chemmethod.com
Use of Renewable Feedstocks Shifting from fossil fuel-based starting materials to renewable ones where feasible. chemmethod.com

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups and temporary modifications to reduce reaction steps and waste. | chemmethod.com |

Chemical Reactivity and Derivatization Strategies for this compound

The chemical structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These include the dichlorinated benzoyl ring, the amide nitrogen, and the benzyl moiety.

Substitution Reactions on the Dichlorinated Benzoyl Ring (e.g., Nucleophilic Substitutions)

The dichlorinated benzoyl ring is a key site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In dichlorinated aromatic systems, such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, the position of nucleophilic attack is influenced by the electronic environment of the ring. nih.govwuxiapptec.com For instance, in 2,4-dichloroquinazolines, nucleophilic attack by amines preferentially occurs at the 4-position. nih.gov The regioselectivity of SNAr on dichlorinated pyrazines is dictated by the nature of the substituent at the 2-position; an electron-withdrawing group directs attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net While specific studies on this compound are not prevalent, these examples on analogous structures suggest that selective substitution of one of the chlorine atoms is feasible.

Table 2: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-Aromatic Compounds

Factor Influence on Reaction Outcome Reference
Position of Chlorine Atoms The relative positions of the chlorine atoms and other substituents on the ring determine the most electrophilic carbon atom. nih.govwuxiapptec.com
Nature of Other Ring Substituents Electron-withdrawing groups activate the ring for nucleophilic attack, while electron-donating groups can influence the position of attack. researchgate.net
Nucleophile The nature of the attacking nucleophile can affect the reaction rate and, in some cases, the regioselectivity. nih.gov

| Solvent and Temperature | Reaction conditions can be optimized to favor a specific regioisomer. | nih.gov |

Modifications at the Amide Nitrogen (N-benzyl and N-methyl groups)

The amide nitrogen in this compound is another site for chemical modification. While the existing N-benzyl and N-methyl groups are generally stable, they can be manipulated under certain conditions.

One common transformation is N-debenzylation, which is the removal of the benzyl group. This can be achieved using various methods, although it can sometimes be challenging. clockss.org The use of trifluoroacetic acid (TFA) has been reported for the selective and efficient N-debenzylation of certain N-methylamides. clockss.org The N-methyl group can also be a target for modification, although selective reactions are often difficult to achieve due to the potential for over-methylation. acs.org However, novel methods for the monoselective N-methylation of amides using reagents like phenyl trimethylammonium iodide have been developed. acs.org

Transformations of the Benzyl Moiety for Structural Diversification

The benzyl group provides another handle for structural diversification. The aromatic ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The specific conditions for these reactions would need to be chosen carefully to avoid side reactions with the dichlorinated benzoyl ring.

Furthermore, the entire benzyl group can be involved in transformations. For example, light-mediated [2 + 2] cycloaddition reactions have been used to create complex three-dimensional heterocyclic frameworks from aromatic starting materials. acs.org Such strategies could potentially be applied to the benzyl group of this compound to generate novel, sp³-rich structures. acs.orgacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-dichloroquinazolines
2,4-dichloropyrimidines
2,4-dichloropyrazines
N-benzyl-N-arylcyanamides
Phenyl trimethylammonium iodide
Trifluoroacetic acid
Boric acid

Molecular Design and Computational Studies of N Benzyl 2,4 Dichloro N Methylbenzamide

Structure-Based Design Principles for Benzamide (B126) Derivatives

The design of benzamide derivatives is a cornerstone of modern medicinal chemistry, with the amide bond serving as a key structural motif in a vast array of pharmacologically active compounds. mdpi.com These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The principles of structure-based design leverage the three-dimensional structures of biological targets to create ligands with high affinity and specificity. For benzamides, this often involves modifying the substituents on the benzoyl and benzyl (B1604629) rings to optimize interactions with the target's binding site. tandfonline.com

Key strategies in the design of benzamide derivatives include:

Scaffold Modification : Altering the core structure or the linker connecting different parts of the molecule can significantly impact biological activity. For instance, studies on histone deacetylase (HDAC) inhibitors have shown that the length of the molecule is a critical factor, with shorter molecules often exhibiting stronger inhibition. tandfonline.com

Substituent Variation : Introducing different functional groups on the aromatic rings can modulate the electronic and steric properties of the compound, influencing its binding affinity and pharmacokinetic profile. tandfonline.com

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or reduced toxicity. nih.gov

These design principles are often guided by computational methods to predict how structural changes will affect the molecule's interaction with its intended target. nih.gov

Conformational Analysis of N-benzyl-2,4-dichloro-N-methylbenzamide

While specific conformational analysis data for this compound is not extensively available in published literature, the methodology for such an analysis can be understood from studies on analogous complex benzamide derivatives. tandfonline.com Conformational analysis is vital as it determines the three-dimensional arrangement of atoms in a molecule, which in turn dictates its ability to bind to a biological target.

The conformation of benzamides is significantly influenced by the potential for hindered rotation around the C-N amide bond. mdpi.com For N-substituted benzamides, the presence of various substituents can lead to multiple low-energy conformations. Computational techniques, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify stable conformers. tandfonline.commdpi.com This analysis involves optimizing the molecular geometry to find the most energetically favorable spatial arrangements. Factors such as intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations, as observed in studies of other benzamide structures. mdpi.com

Pharmacophore Modeling for Benzamide-Based Bioactive Compounds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points.

For benzamide-based compounds, pharmacophore models typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

These models are developed either based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules and extracting common features (ligand-based). nih.gov For example, pharmacophore models for benzamide-based HDAC inhibitors often feature a zinc-binding group, a linker, and a "cap" region that interacts with the surface of the enzyme. researchgate.net Similarly, models for VEGFR-2 inhibitors highlight the importance of a hinge-binding region and other key interaction domains. nih.gov

Table 1: Example Pharmacophore Features for VEGFR-2 Inhibitors This table illustrates the key pharmacophoric features identified for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which can guide the design of new compounds like benzamide derivatives. nih.gov

Pharmacophoric FeatureDescriptionPotential Interacting Group in Benzamides
Hinge Region BindingOccupies the ATP binding site's hinge region.Benzoxazole or similar aromatic ring system.
Hydrophobic PocketInteracts with hydrophobic residues in the binding pocket.Central aromatic ring (e.g., benzene).
DFG Domain InteractionOccupies the area near the DFG (Asp-Phe-Gly) motif.Substituted amide groups.
Hydrogen Bond AcceptorForms hydrogen bonds with backbone residues.Carbonyl oxygen of the amide.

Quantum Chemical and Molecular Mechanics Investigations

Quantum chemical and molecular mechanics methods provide deep insights into the behavior of molecules at the atomic level. These computational tools are indispensable for understanding the properties of this compound and related compounds.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is widely used to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO). sci-hub.se

The stability and reactivity of benzamide derivatives can be assessed by calculating their total energy and the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher chemical reactivity. sci-hub.se Studies on various benzamide derivatives have shown how different substituents affect these electronic properties. For instance, the introduction of electron-donating or withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and spectral properties. sci-hub.se

Table 2: Frontier Molecular Orbital Energies of Benzamide Derivatives This table, based on data from benchmark studies, shows the calculated HOMO, LUMO, and energy gap for benzamide and several designed derivatives, illustrating the impact of N-substitution on electronic properties. sci-hub.se

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzamide (R)-6.724-1.0715.65
L1 (N-benzhydryl benzamide)-6.44-1.065.37
L2 (N,N-diphenethyl benzamide)-6.22-0.775.44
L3 (N,N-dihexyl benzamide)-6.21-0.725.49
L4 (N,N-dioctyl benzamide)-6.29-0.775.51

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com In drug design, MD simulations are used to study the stability of a ligand within a protein's binding site and to characterize the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Starting with a docked pose of a ligand in its receptor, an MD simulation can reveal how the complex behaves in a more realistic, dynamic environment. nih.gov For benzamide derivatives, simulations have been used to elucidate their potential mechanism of action. For example, MD studies on novel benzamide inhibitors of acetylcholinesterase (AChE) showed that the ligands reduced the flexibility of the enzyme, suggesting that inhibition may occur by inducing conformational rigidity that impedes its function. nih.gov These simulations also allow for the detailed analysis of hydrogen bonding patterns between the ligand and key amino acid residues in the active site over the simulation time. nih.gov

Table 3: Hydrogen Bond Interactions from MD Simulations This table summarizes the key hydrogen bond interactions observed during a 20 ns molecular dynamics simulation of a promising benzamide derivative with the enzyme AChE. nih.gov

Interacting ResidueType of InteractionOccurrence
TYR-337Hydrogen BondDominant interaction for all tested ligands.
TYR-124Hydrogen BondOccurred for most tested ligands.

In Silico Approaches for Target Prediction and Mechanism Elucidation

In silico methods encompass a range of computational techniques used to predict the biological targets of a compound and to elucidate its mechanism of action before it is synthesized or tested in a lab. nih.gov These approaches are integral to modern drug discovery, helping to prioritize compounds and generate hypotheses about their function. nih.gov

The process often begins with a ligand-based approach, such as searching databases for known compounds with similar structures or pharmacophoric features to the query molecule (e.g., this compound). If a 3D structure of a potential target protein is available, structure-based methods like molecular docking can be employed. nih.gov Docking predicts the preferred orientation of a ligand when bound to a target, providing insights into binding affinity and interaction patterns. mdpi.com

For benzamide derivatives, these integrated computational strategies have been successfully applied. For instance, a combination of pharmacophore screening and molecular docking was used to identify potential inhibitors of the bacterial protein FtsZ from a large compound library. researchgate.net Following the initial prediction, quantum chemical calculations (DFT) and molecular dynamics (MD) simulations can be used to refine the binding model and understand the mechanism at a deeper level, as demonstrated in the development of inhibitors for various kinases and enzymes. nih.govtandfonline.comacs.org This multi-step computational workflow allows researchers to build a comprehensive picture of a molecule's potential therapeutic value.

Molecular Docking Studies with Potential Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Insights from docking studies on structurally similar benzamide derivatives can suggest potential biological macromolecules with which this compound might interact.

Benzamide derivatives have been investigated as inhibitors of various enzymes, and molecular docking has been instrumental in elucidating their binding modes. For instance, various substituted benzamides have been docked into the active sites of enzymes such as histone deacetylases (HDACs), DNA gyrase, and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), revealing key interactions that drive their inhibitory activity. nih.govmdpi.comscialert.net

In a study on aminophenyl benzamide derivatives as HDAC inhibitors, a five-point pharmacophore model was developed, which included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This suggests that the aromatic rings of this compound could engage in hydrophobic interactions within a target's active site, while the carbonyl oxygen of the amide could act as a hydrogen bond acceptor.

Molecular docking of other benzamide derivatives into the DNA gyrase B of S. aureus and E. coli has shown the formation of hydrogen bonds between the ligand and the receptor protein. mdpi.com Similarly, studies on benzamide derivatives as potential antimalarial agents targeting PfDHODH have identified compounds with low docking energies, indicating strong binding affinity. scialert.netscialert.net One such study identified N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide as a potent inhibitor, with hydrogen bonding playing a crucial role in its interaction with the enzyme. scialert.net

Nitro-substituted benzamide derivatives have also been evaluated for their anti-inflammatory activity through molecular docking with inducible nitric oxide synthase (iNOS). researchgate.net These studies revealed that the orientation and electronic properties of the substituents significantly influence the binding efficiency. researchgate.net Furthermore, benzamide derivatives have been designed and evaluated as glucokinase activators for potential use in treating type 2 diabetes, with docking studies guiding the selection of synthesized compounds. benthamdirect.com

The following table summarizes the findings from molecular docking studies on various benzamide derivatives, which could provide a basis for predicting the interactions of this compound.

Target MacromoleculeKey Interactions Observed with Benzamide DerivativesReference
Histone Deacetylase (HDAC)Hydrophobic interactions with aromatic rings, hydrogen bonding with amide group. nih.gov
DNA Gyrase BHydrogen bonding between the ligand and receptor's active site. mdpi.com
P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)Hydrogen bonding and low docking energy indicating strong affinity. scialert.netscialert.net
Inducible Nitric Oxide Synthase (iNOS)Influence of substituent orientation and electronic properties on binding. researchgate.net
Glucokinase (GK)Binding interactions guiding the design of GK activators. benthamdirect.com

These examples from the literature suggest that this compound likely interacts with biological macromolecules through a combination of hydrophobic interactions involving its aromatic rings and hydrogen bonding via its amide group. The dichloro substitution pattern on the benzoyl ring would also significantly influence its electronic and steric properties, thereby affecting its binding affinity and selectivity for specific targets.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov These methods establish a mathematical relationship between the physicochemical properties of a series of compounds and their activities. While no specific QSAR models for this compound were found, studies on related benzamide derivatives provide valuable insights.

In another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity, the best model included descriptors such as Log S (water solubility), rerank score (a scoring function for protein-ligand docking), and MR (molar refractivity). unair.ac.idjppres.comresearchgate.net This highlights the importance of a combination of solubility, binding affinity, and steric properties in determining the biological activity of these compounds.

The general principles of QSAR often point to the importance of certain molecular descriptors. For instance, the presence of chlorine atoms on an aromatic ring, as seen in this compound, can significantly alter the molecule's lipophilicity, electronic distribution, and potential for polar interactions, which are key parameters in many QSAR models. drugdesign.org

The table below presents key descriptors identified in QSAR studies of benzamide derivatives and their potential relevance to this compound.

QSAR Study FocusSignificant DescriptorsImplication for this compoundReference
HDAC InhibitionHydrophobicity (+), Electron-withdrawing groups (-)The benzyl and methyl groups contribute to hydrophobicity, while the dichloro substituents are electron-withdrawing. nih.gov
Anticancer ActivityLog S, Rerank Score, Molar Refractivity (MR)A balance of solubility, binding affinity, and steric bulk is likely important for its potential activity. unair.ac.idjppres.comresearchgate.net
General SARHalogen substitutionThe dichloro substitution can enhance binding through hydrophobic and polar interactions. drugdesign.org

Biological Activities and Mechanistic Insights of N Benzyl 2,4 Dichloro N Methylbenzamide Analogues

Antimicrobial Research Perspectives

While there is no specific data for N-benzyl-2,4-dichloro-N-methylbenzamide, research on other benzamide (B126) compounds has shown antimicrobial potential.

Antibacterial Activity: Spectrum and Potency against Bacterial Strains

Studies on various N-benzyl benzamide analogues have indicated activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzyl-3-sulfonamidopyrrolidines have demonstrated inhibitory effects against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. chemdiv.com Similarly, derivatives of N-phenylpyrrolamide have shown efficacy against S. aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis. uni.lu Dichlorobenzyl guanidine (B92328) derivatives have also been reported to be potent against S. aureus. nih.govmdpi.com

Antifungal Activity: Spectrum and Potency against Fungal Pathogens

The antifungal properties of benzamide derivatives have been explored in several studies. For example, N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have shown activity against various phytopathogenic fungi. nih.gov Other research has focused on N-phenylbenzamides and N-(4-Halobenzyl)amides, which exhibited inhibitory effects against Candida species. sigmaaldrich.commdpi.com Additionally, some N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides have been tested for their in vitro antifungal activity. mdpi.com

Molecular Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

A key mechanism of antibacterial action for some benzamide analogues is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net For example, N-benzyl-3-sulfonamidopyrrolidines have been identified as inhibitors of this enzyme. chemdiv.com Other N-phenylpyrrolamide derivatives also target bacterial DNA gyrase and topoisomerase IV. uni.lu Another identified mechanism for some N-benzyl-4-((heteroaryl)methyl)benzamides is the direct inhibition of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), which is crucial for mycobacterial cell wall synthesis. nih.gov

Antiparasitic Research Perspectives

The potential of benzamide derivatives in treating parasitic diseases has also been a subject of investigation.

Efficacy Against Protozoan Parasites (e.g., Trypanosoma brucei)

Phenotypic screening has identified certain N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. acs.orgnih.gov Furthermore, N-benzoyl-2-hydroxybenzamides have been evaluated against several protozoan parasites, including T. b. rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum. nih.gov

Mechanistic Investigations of Antiparasitic Effects

The precise mechanisms of antiparasitic action for many benzamide derivatives are still under investigation. The initial discovery of active compounds often comes from phenotypic screens that identify molecules capable of killing the parasite, without immediately revealing their specific cellular targets. acs.orgnih.gov Subsequent research aims to elucidate these mechanisms to aid in the development of more effective and selective drugs.

Antineoplastic Research Perspectives

The quest for novel anticancer agents has led to the extensive investigation of N-benzylbenzamide analogues and related structures. These compounds have demonstrated significant potential in inhibiting the growth of various cancer cell lines through diverse mechanisms of action.

Analogues of this compound have shown promising antiproliferative effects across a spectrum of human cancer cell lines. For instance, a series of N-benzylbenzamide derivatives have been evaluated for their ability to inhibit the growth of cell lines such as the human promyelocytic leukemia cell line (HL-60) and non-small cell lung cancer (NSCLC) cells.

Research into N-arylbenzamides as STAT3 inhibitors revealed that certain derivatives exhibit inhibitory activity. For example, a 4-methoxybenzyl derivative (13b) showed weak activity with an IC50 of 118.1 ± 8.6 μM, while halogen-substituted analogues demonstrated improved potency (13d, IC50 48 ± 9.4 μM and 13e, IC50 52 ± 4.3 μM). nih.gov Further modifications led to the development of more potent inhibitors. nih.govrsc.org

In a different study, analogues of the marine alkaloid makaluvamine, which incorporate substituted benzyl (B1604629) side chains, displayed notable antiproliferative effects. Specifically, 4-chloro and 4-fluoro substituted benzyl analogues were effective against the MCF-7 breast cancer cell line with IC50 values of 1.8 μM and 2.8 μM, respectively. nih.govresearchgate.net The fluorobenzyl analogue also showed a potent LogGI50 value of less than -8.0 M against the renal cancer cell line RXF-393 in the National Cancer Institute's 60-cell line screen. nih.govresearchgate.net

Furthermore, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a heterocyclic analogue, was synthesized and evaluated for its anticancer properties against human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.gov Similarly, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against PC-3, HeLa, HCT-116, and MCF-7 cancer cell lines, with some compounds exhibiting significant activity. mdpi.com For example, compound 6k in this series showed IC50 values of 12.17 ± 0.9 μM against HeLa cells and 6.93 ± 0.4 μM against MCF-7 cells. mdpi.com

Another study on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines found that alcohol derivatives generally possessed better antiproliferative activity than their benzoyl counterparts against HCT116 and MDA-MB-231 cell lines. mdpi.com The most potent compound, 7i, had IC50 concentrations of 31.6 ± 0.8 nM and 35.8 ± 0.8 nM in HCT116 and MDA-MB-231 cells, respectively. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected N-benzylbenzamide Analogues

Compound/Analogue Cancer Cell Line Activity (IC50/LogGI50) Reference
4-Methoxybenzyl derivative (13b) STAT3-dependent 118.1 ± 8.6 μM nih.gov
Halogen-substituted analogue (13d) STAT3-dependent 48 ± 9.4 μM nih.gov
Halogen-substituted analogue (13e) STAT3-dependent 52 ± 4.3 μM nih.gov
4-Chloro benzyl makaluvamine analogue MCF-7 1.8 μM nih.govresearchgate.net
4-Fluoro benzyl makaluvamine analogue MCF-7 2.8 μM nih.govresearchgate.net
Fluorobenzyl makaluvamine analogue RXF-393 < -8.0 M nih.govresearchgate.net
Quinoxaline derivative (6k) HeLa 12.17 ± 0.9 μM mdpi.com
Quinoxaline derivative (6k) MCF-7 6.93 ± 0.4 μM mdpi.com
Thieno[2,3-b]pyridine derivative (7i) HCT116 31.6 ± 0.8 nM mdpi.com
Thieno[2,3-b]pyridine derivative (7i) MDA-MB-231 35.8 ± 0.8 nM mdpi.com

The anticancer effects of N-benzylbenzamide analogues are often attributed to their interaction with specific molecular targets and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One of the prominent targets for this class of compounds is the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govrsc.org STAT3 is a transcription factor that is often constitutively activated in many human cancers, promoting tumor cell proliferation, survival, and invasion. nih.gov N-Arylbenzamides have been designed as STAT3 dimerization inhibitors. nih.govrsc.org Docking studies have suggested that these compounds can interact with the p-Tyr-705 binding site of the STAT3 SH2 domain, thereby preventing its dimerization and subsequent activation. nih.govrsc.org A series of N-substituted sulfamoylbenzamide derivatives based on the known STAT3 inhibitor Niclosamide were synthesized, with compound B12 identified as a potent inhibitor of the IL-6/STAT3 signaling pathway, inhibiting STAT3 phosphorylation at Tyr705. nih.gov

While not a direct benzamide, the structurally related N-benzyl-2-phenylpyrimidin-4-amine derivative, ML323, is a potent inhibitor of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. This complex is a key regulator of the DNA damage response, making it a promising anticancer target. Inhibition of USP1/UAF1 by such analogues leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased survival of non-small cell lung cancer cells.

Other heterocyclic analogues of N-benzylbenzamides have been investigated for their inhibitory effects on different targets. For example, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was studied for its potential to inhibit EGFR tyrosine kinase. nih.gov Additionally, certain N-benzyl piperidine (B6355638) derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Other Emerging Biological Activities and Potential Applications

Beyond their antineoplastic properties, analogues of this compound have been explored for a variety of other biological activities, highlighting their potential in fields such as agriculture and the treatment of neurodegenerative diseases.

The benzamide scaffold is present in a number of commercially successful insecticides. Research has shown that analogues of N-benzylbenzamide possess significant insecticidal activity. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and evaluated for their biological activities. nih.gov Several of these compounds demonstrated good larvicidal activity against mosquito larvae, with compound 7a showing 100% activity at a concentration of 10 mg/L. nih.gov These compounds also exhibited fungicidal activity against various fungi. nih.gov

In another study, benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide were synthesized to investigate their insecticidal potential. nih.gov N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide displayed high insecticidal activity against the common cutworm (Spodoptera litura F), with potency comparable to the commercial insecticide tebufenozide. nih.gov Furthermore, ring-fluorinated benzyl acetone (B3395972) analogues have been identified as potential 'softer' insecticides for controlling the Queensland fruit fly (Bactrocera tryoni), with some analogues showing high toxicity to the flies. mq.edu.au

Table 2: Insecticidal Activity of Selected N-benzylbenzamide Analogues

Compound/Analogue Target Pest Activity Reference
Benzamide with pyridine-linked 1,2,4-oxadiazole (7a) Mosquito larvae 100% larvicidal activity at 10 mg/L nih.gov
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide Common cutworm (Spodoptera litura F) High insecticidal activity nih.gov
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide Common cutworm (Spodoptera litura F) High insecticidal activity nih.gov
Ring-fluorinated benzyl acetone analogues Queensland fruit fly (Bactrocera tryoni) High toxicity to male flies mq.edu.au

The structural versatility of N-benzylbenzamide analogues has enabled their development as inhibitors or modulators of various enzymes and receptors. A notable area of investigation is their potential in treating Alzheimer's disease. A series of N-benzyl benzamide derivatives were identified as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme whose levels increase during the progression of Alzheimer's disease. nih.gov Some of these compounds exhibited sub-nanomolar IC50 values against BChE and also demonstrated neuroprotective effects. nih.gov

In the context of antitubercular drug discovery, N-benzyl-4-((heteroaryl)methyl)benzamides have been developed as a new class of direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA). nih.gov This enzyme is a key component of the mycobacterial fatty acid synthase II system and a target for the front-line antitubercular drug isoniazid. These direct InhA inhibitors have the advantage of not requiring activation by the KatG enzyme, thus potentially circumventing a common mechanism of resistance to isoniazid. nih.gov

Furthermore, N-benzyl-benzoylhydroxamic acid analogues have been studied as inhibitors of metallo-oxygenases. rsc.org Some of these compounds were found to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a known herbicide target, leading to phytotoxic effects in plants. rsc.org This suggests their potential application as herbicides.

Table 3: Enzyme and Receptor Targets of Selected N-benzylbenzamide Analogues

Compound/Analogue Target Enzyme/Receptor Biological Activity/Potential Application Reference
N-benzyl benzamide derivatives Butyrylcholinesterase (BChE) Inhibition of BChE for potential Alzheimer's disease treatment nih.gov
N-benzyl-4-((heteroaryl)methyl)benzamides NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA) Antitubercular activity nih.gov
N-benzyl-benzoylhydroxamic acids p-hydroxyphenylpyruvate dioxygenase (HPPD) Phytotoxicity, potential as herbicides rsc.org

Structure Activity Relationship Sar Studies of N Benzyl 2,4 Dichloro N Methylbenzamide and Its Analogues

Impact of Benzoyl Ring Substituents on Biological Activity

The nature and position of substituents on the benzoyl ring are critical determinants of the biological activity of benzamide (B126) derivatives. These modifications can significantly alter the molecule's electronic properties, conformation, and ability to interact with target receptors.

The 2,4-dichloro substitution pattern on the benzoyl ring of the parent molecule is a key feature that profoundly influences its activity. The specific placement of chlorine atoms at the ortho (2) and para (4) positions creates a distinct electronic and steric profile. Chlorine is an electron-withdrawing group, which can impact the reactivity of the amide carbonyl and influence hydrogen bonding capabilities. nih.gov

Table 1: Comparison of Dichlorobenzamide Positional Isomers and Their Associated Activities
Compound IsomerSubstitution PatternAssociated Biological Context/ActivityReference
2,4-Dichlorobenzamideortho, paraCore structure in various biologically active molecules. scbt.com
2,6-Dichlorobenzamideortho, ortho'Herbicide, forms 2,6-dichlorobenzoic acid metabolite. nih.govresearchgate.net
3,5-Dichlorobenzamidemeta, metaDerivatives investigated for antitumoral and anticonvulsive properties. researchgate.net

Beyond chlorine, the introduction of other substituent types with varying electronic properties (electron-donating vs. electron-withdrawing) on the benzoyl ring significantly modulates biological activity. SAR studies on related benzamides reveal that polar, hydrogen-bond-accepting groups at the meta-position and hydrogen-bond-donating/accepting groups at the para-position can be critical for receptor interaction. nih.gov In some series, hydrophobic groups are found to enhance activity, while hydrophilic groups like hydroxyl (-OH) or polar groups like methoxy (B1213986) (-OCH3) can either increase or decrease activity depending on the specific target. researchgate.net

For example, in a series of N-substituted benzamide derivatives evaluated as antitumor agents, the presence of a chlorine atom on the phenyl ring was found to significantly decrease activity compared to analogues with an amino or hydroxyl group. researchgate.net This highlights that the electronic nature of the substituent—whether it donates or withdraws electron density—plays a crucial role. The introduction of a trifluoromethyl (CF3) group instead of a chlorine atom has been used to block metabolic pathways like dechlorination, indicating that substituent choice can also improve pharmacokinetic properties. mdpi.com The activity is often a fine balance between the steric bulk, lipophilicity, and electronic character of the substituent.

Influence of N-Substituents on Biological Activity

The groups attached to the amide nitrogen atom, namely the methyl and benzyl (B1604629) moieties, are fundamental to the molecule's interaction with its biological target, influencing both binding affinity and selectivity.

The N-methyl group, while small, has a significant impact on the molecule's properties. As a tertiary amide, N-benzyl-2,4-dichloro-N-methylbenzamide has a conformationally restricted amide bond. mdpi.com This N-methylation prevents the formation of a hydrogen bond where the amide proton would otherwise be, which can be a critical interaction for secondary amides. mdpi.com The presence of the methyl group can also introduce steric hindrance, potentially influencing the preferred conformation of the entire N-benzyl group and affecting how the molecule fits into a receptor's binding site.

In some series of bioactive compounds, N-methylation has been shown to be detrimental to binding affinity. nih.gov However, in other contexts, replacing an N-H with an N-methyl group can enhance metabolic stability or lock the molecule into a more favorable bioactive conformation. The specific impact of the N-methyl group is highly dependent on the topology of the target binding site and whether a hydrogen bond donor is required for potent interaction.

The N-benzyl group is a major contributor to the potency and selectivity of many benzamide-based compounds. nih.gov This moiety can engage in various non-covalent interactions with a receptor, including hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding pocket. Such interactions can significantly enhance binding affinity. mdpi.com

Table 2: Influence of N-Substituents on Receptor Affinity in an Opioid Receptor Ligand Series
Amide SubstitutionRelative Delta Receptor AffinityKey Structural FeatureReference
N-unsubstituted (Primary Amide)LowestContains two N-H protons for H-bonding. nih.gov
N-monoalkyl (Secondary Amide)LowerContains one N-H proton; introduces steric bulk. nih.gov
N,N-dialkyl (Tertiary Amide)HigherNo N-H proton; increased steric bulk and defined conformation. nih.gov

Analysis of the Amide Linker Region and Conformational Flexibility

The amide linker (-C(O)N-) is far more than a simple spacer; it is a key structural element with distinct conformational properties that are crucial for biological activity. Due to resonance, the amide bond has a partial double-bond character, which makes it planar and restricts free rotation around the C-N bond. nih.gov This restricted rotation can lead to the existence of distinct rotational isomers (rotamers), often referred to as cis and trans conformers. mdpi.com

The energy barrier to this rotation means that the molecule may exist in a specific, relatively rigid conformation that is recognized by the target receptor. The planarity of the amide group and its ability to act as a hydrogen bond acceptor (via the carbonyl oxygen) are critical for anchoring the ligand within the binding site. nih.gov In some advanced molecular designs, the inherent strain in a "twisted" or non-planar amide bond is exploited to increase chemical reactivity, a concept known as ground-state destabilization. acs.org The conformational rigidity or flexibility of the amide linker in this compound is therefore a central factor in orienting the benzoyl and N-benzyl substituents correctly for optimal interaction with a biological target.

Conformational Preferences and Their Biological Implications

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For tertiary amides like this compound, the rotational barrier around the amide C-N bond can lead to the existence of distinct cis and trans rotamers (also referred to as E/Z isomers). The relative stability of these conformers and the energy barrier to their interconversion can significantly impact biological activity, as one conformation may be more favorable for binding to a specific receptor or enzyme active site.

The biological implication of such conformational isomerism is that only a subset of the possible conformers may be biologically active. The bioactive conformation is the specific three-dimensional arrangement of the molecule that allows for optimal binding to its biological target. For instance, in a study of N-methylated lipopeptides, N-methylation at the N-terminal was found to enable a cis-amide conformer, which was hypothesized to improve membrane transport by shielding hydrophilic NH moieties, leading to significantly improved biological activity against certain resistant strains. mdpi.com This highlights how subtle changes, such as N-methylation, can influence conformational preferences and, consequently, biological function.

Exploration of Bioisosteric Replacements within the Linker

The amide bond, while a common and synthetically accessible linker, can be susceptible to enzymatic hydrolysis, potentially limiting the in vivo stability and oral bioavailability of a drug candidate. Consequently, the bioisosteric replacement of the amide linker is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and explore new chemical space for improved biological activity. A bioisostere is a functional group that retains the essential steric and electronic characteristics required for biological activity.

For the this compound scaffold, several bioisosteric replacements for the central amide linker can be considered, based on successful examples from related compound series. These replacements aim to mimic the key functionalities of the amide group, such as its hydrogen bond accepting capacity and its ability to maintain the relative orientation of the flanking aromatic rings.

Common bioisosteric replacements for the amide group include:

Thioamides: Replacing the carbonyl oxygen with a sulfur atom to form a thioamide can alter the electronic properties and hydrogen-bonding capabilities of the linker, while often increasing resistance to hydrolysis.

Esters: While potentially more labile than amides, esters can help to elucidate the importance of the amide nitrogen in target binding. nih.gov If the NH group is not involved in a critical hydrogen bond donation, an ester analogue may retain activity.

Sulfonamides: This group is a well-established amide bioisostere, offering a different geometry and electronic profile. The sulfonamide linker has been shown to be critical for the activity of certain biologically active compounds.

Triazoles: 1,2,3- and 1,2,4-triazoles are increasingly popular amide bioisosteres. They are metabolically robust and can mimic the steric and electronic properties of the trans-amide bond, including its dipole moment and hydrogen-bonding potential. researchgate.netresearchgate.net In some cases, triazole-based inhibitors have shown enhanced potency and selectivity. researchgate.net

Oxadiazoles (B1248032): Similar to triazoles, oxadiazoles (e.g., 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole) are stable heterocyclic rings that can act as amide surrogates, offering distinct electronic and solubility profiles. researchgate.netnih.gov

The following table presents data from a study on N-benzylbenzamide derivatives as CETP inhibitors, illustrating the impact of substitutions on the benzoyl and benzyl moieties on biological activity. While these compounds are not N-methylated, the data provides valuable insights into the SAR of the broader N-benzylbenzamide scaffold.

Table 1: CETP Inhibition by N-Benzylbenzamide Analogues

Compound R1 (Benzoyl) R2 (Benzyl) % Inhibition at 10 µM IC50 (µM)
8a 4-OCH3 4-OCH3 44.8 >10
8b 4-OCH3 4-Cl 51.2 >10
8c 4-OCH3 4-F 54.3 >10
8d 4-Cl 4-OCH3 55.7 >10
8e 4-Cl 4-Cl 58.9 >10
8f 4-Cl 4-F 63.5 7.9
8g 4-F 4-OCH3 68.7 5.6
8h 4-F 4-Cl 72.1 4.1
8i 4-F 4-F 75.4 2.5
8j 3,4-di-F 4-F 82.2 1.3

Data sourced from a study on substituted benzyl benzamides as CETP inhibitors. nih.govresearchgate.net

In another study focusing on N-benzylbenzamide derivatives as dual sEH/PPARγ modulators, various modifications were explored, including bioisosteric replacement of a carboxylic acid group with a tetrazole. The data from this study, summarized in the table below, further underscores how structural modifications across the scaffold influence activity at different targets.

Table 2: Activity of N-Benzylbenzamide Analogues as sEH Inhibitors and PPARγ Modulators

Compound R (on Benzyl) X (Acid/Bioisostere) sEH IC50 (µM) PPARγ EC50 (µM)
1c 2-CF3 COOH 0.4 1.1
14c 2-CF3, 4-Cl COOH 0.3 0.3
15c 2-CF3, 5-Cl COOH 0.3 0.7
27 H Tetrazole 5 >10

Data adapted from a study on N-benzylbenzamide derivatives as dual sEH/PPARγ modulators. acs.org

The selection of an appropriate bioisostere for the this compound scaffold would depend on the specific biological target and the desired physicochemical properties. A systematic exploration of such replacements, coupled with conformational analysis, would be a rational approach to optimize the therapeutic potential of this class of compounds.

Future Research Directions and Translational Prospects for N Benzyl 2,4 Dichloro N Methylbenzamide

Development of Advanced Synthetic Strategies for Novel Analogues

The exploration of N-benzyl-2,4-dichloro-N-methylbenzamide's full potential necessitates the development of efficient and versatile synthetic strategies to generate a library of novel analogues. Future research in this area should focus on modifying the core structure to investigate structure-activity relationships (SAR). Key areas for synthetic exploration include:

Substitution on the Benzyl (B1604629) and Dichlorophenyl Rings: Introducing a variety of substituents (e.g., electron-donating and electron-withdrawing groups) on both aromatic rings could significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Modification of the Amide Linker: Alterations to the N-methyl group, such as replacement with larger alkyl or functionalized chains, could impact the molecule's conformational flexibility and interactions with biological targets.

Bioisosteric Replacement: Replacing the benzamide (B126) core with other heterocyclic or bioisosteric groups could lead to analogues with improved pharmacokinetic properties and novel biological activities.

Advanced synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, could be employed to rapidly generate a diverse range of analogues for biological screening. The synthesis of related benzamide derivatives has been achieved through various methods, including the condensation of corresponding acid chlorides with amines nih.govnsf.gov.

Synthetic Strategy Potential Outcome Relevant Research on Analogues
Ring SubstitutionModulation of electronic and steric propertiesSynthesis of various substituted benzamides for anticancer and antitubercular activities nih.govnih.gov
Amide ModificationAltered conformational flexibility and target bindingN-substituted benzamides with anticonvulsant properties nih.gov
Bioisosteric ReplacementImproved pharmacokinetic profiles and novel activitiesExploration of benzimidazole scaffolds for diverse pharmacological effects researchgate.net

In-depth Mechanistic Characterization at the Molecular and Cellular Levels

A fundamental aspect of future research will be to elucidate the mechanism of action of this compound and its analogues. This will involve a multi-pronged approach to identify its molecular targets and understand its effects on cellular pathways. Potential research avenues include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the specific proteins or enzymes that interact with the compound. The structural similarity to inhibitors of enzymes like the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis suggests a potential for enzyme inhibition nih.gov.

Cellular Pathway Analysis: Employing high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) to determine the cellular pathways modulated by the compound. For instance, related N-benzyl-N-methyldecan-1-amine has been shown to inhibit inflammatory pathways frontiersin.org.

Structural Biology: Co-crystallization of the compound with its identified target(s) to understand the precise binding interactions at the atomic level, which can guide further rational drug design.

Development of this compound as a Tool Compound for Biological Pathway Probing

Given its potential for biological activity, this compound could be developed into a valuable tool compound for studying specific biological pathways. This involves:

Development of Fluorescent Probes: Conjugating the core structure with a fluorophore could enable the visualization of its target and its localization within cells. The development of fluorescent probes for receptors like the peripheral benzodiazepine receptor has been demonstrated with related compounds nih.gov.

Creation of Affinity-Based Probes: Immobilizing the compound on a solid support would allow for the isolation and identification of its binding partners from cell lysates.

Use in Phenotypic Screening: The compound could be used in high-content screening assays to identify novel phenotypes and biological processes that are affected by its presence.

Interdisciplinary Collaborations for Therapeutic and Agrochemical Innovations

The translational prospects of this compound are vast and can be maximized through interdisciplinary collaborations. The diverse biological activities observed in structurally similar compounds suggest potential applications in several fields:

Therapeutic Applications:

Anticancer Agents: Many benzamide derivatives have shown promise as anticancer agents nih.gov. Future research could explore the efficacy of this compound analogues against various cancer cell lines.

Anticonvulsants: The N-benzylamide scaffold is present in known anticonvulsant compounds nih.gov.

Antitubercular Agents: The N-benzylbenzamide template has been identified in inhibitors of essential enzymes in M. tuberculosis nih.gov.

Anti-inflammatory Agents: Related compounds have demonstrated anti-inflammatory properties frontiersin.org.

Agrochemical Applications: The dichlorophenyl moiety is a common feature in many pesticides and herbicides. Therefore, this compound and its analogues could be investigated for their potential as novel agrochemicals.

Collaborations between medicinal chemists, biologists, pharmacologists, and agricultural scientists will be crucial to fully explore and translate the potential of this promising chemical scaffold.

Potential Application Rationale based on Structurally Similar Compounds
AnticancerBenzamide derivatives exhibit anticancer activity nih.gov.
AnticonvulsantThe N-benzylamide moiety is a known pharmacophore for anticonvulsant activity nih.gov.
AntitubercularN-benzyl-4-((heteroaryl)methyl)benzamides are inhibitors of InhA in M. tuberculosis nih.gov.
Anti-inflammatoryN-benzyl-N-methyldecan-1-amine mitigates inflammation frontiersin.org.
AgrochemicalThe dichlorophenyl group is present in many existing agrochemicals.

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